Rilpivirine-d6 is sourced from chemical suppliers specializing in laboratory-grade compounds, such as Cayman Chemical and MedchemExpress. It is classified under the broader category of antiviral agents, specifically targeting human immunodeficiency virus type 1 (HIV-1) by inhibiting its reverse transcriptase activity.
The synthesis of rilpivirine-d6 involves several steps, mirroring the synthesis of the parent compound, rilpivirine, but incorporating deuterium at specific positions to create the labeled version. The general synthetic route includes:
The synthetic route is optimized to achieve high yields while minimizing impurities, with purification techniques such as column chromatography often employed to isolate the desired product .
The molecular formula for rilpivirine-d6 (hydrochloride) is , with a molecular weight of approximately 408.9 g/mol. The structural representation includes:
The InChI Key for rilpivirine-d6 is KZVVGZKAVZUACK-QHNUCIEHSA-N, indicating its unique chemical identity .
Rilpivirine-d6 participates in various chemical reactions typical for non-nucleoside reverse transcriptase inhibitors. These include:
The detailed reaction mechanisms involve understanding how modifications at specific positions affect binding affinity and selectivity against various HIV strains .
Rilpivirine-d6 functions by inhibiting the reverse transcriptase enzyme essential for HIV replication. The mechanism involves:
Research indicates that rilpivirine exhibits potent activity against both wild-type and resistant strains of HIV-1, making it a valuable tool in antiviral therapy .
Rilpivirine-d6 (hydrochloride) possesses several notable physical and chemical properties:
These properties are crucial for its application in laboratory experiments and ensure accurate quantification during analytical procedures .
Rilpivirine-d6 serves multiple purposes in scientific research:
Stable isotope-labeled compounds, particularly deuterated analogs, serve as indispensable tools in modern drug development and bioanalysis. Deuterium (^2H), a non-radioactive heavy isotope of hydrogen, incorporates into drug molecules at specific sites, creating isotopologues with nearly identical chemical properties to their unlabeled counterparts but distinct mass differences. This property enables their use as internal standards in mass spectrometry-based assays, minimizing matrix effects and improving quantification accuracy. In pharmacokinetic studies, deuterated standards facilitate precise measurement of drug concentrations in complex biological matrices (e.g., plasma, tissues), allowing researchers to track absorption, distribution, metabolism, and excretion (ADME) profiles without chromatographic co-elution interference [9] [10]. Their application extends to metabolite identification and drug-drug interaction studies, significantly enhancing the reliability of data supporting regulatory submissions.
Rilpivirine-d6 (hydrochloride) is the deuterium-labeled form of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine. It features six deuterium atoms replacing hydrogen atoms at both methyl groups (-C^2H~3~) of the parent molecule’s pyrimidine ring. This strategic deuteration retains the pharmacodynamic activity of Rilpivirine while providing a +6 mass unit shift essential for mass spectrometric distinction. Rilpivirine itself is a second-generation diarylpyrimidine (DAPY) antiretroviral agent renowned for its potency against wild-type and drug-resistant HIV-1 strains, with half-maximal effective concentration values ranging from 0.1 to 2.0 nanomolar [3] [4]. The deuterated analog plays a pivotal role in optimizing therapeutic monitoring and advancing long-acting injectable formulations of Rilpivirine, which represent a paradigm shift in human immunodeficiency virus management by improving patient adherence and sustained viral suppression [3] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6